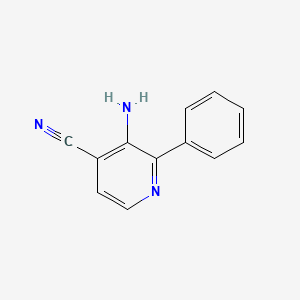
2-isopropyl-6-methylisonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isopropyl-6-methylisonicotinic acid is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of an isopropyl group at the 2-position and a methyl group at the 6-position of the pyridine ring. It is a white solid that is soluble in water and various organic solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-6-methylisonicotinic acid can be achieved through various methods. One common approach involves the reaction of isonicotinic acid with isopropyl bromide and methyl iodide under basic conditions. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves continuous flow multi-stage reactors (MSR) to ensure high yield and purity. The process includes the reaction of isopropylamidine in an alkaline lower alkanol solvent system with an alkyl acetoacetate to close the ring and form the desired product .
化学反应分析
Types of Reactions
2-isopropyl-6-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl and methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-isopropyl-6-methylisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of agrochemicals and plant immune inducers.
作用机制
The mechanism of action of 2-isopropyl-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death .
相似化合物的比较
2-isopropyl-6-methylisonicotinic acid can be compared with other similar compounds such as:
Isonicotinic acid: Lacks the isopropyl and methyl groups, making it less hydrophobic.
Nicotinic acid: Has a carboxyl group at the 3-position instead of the 4-position.
2,6-Dichloroisonicotinic acid: Contains chlorine atoms at the 2 and 6 positions, which significantly alter its chemical properties and biological activity.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
2-methyl-6-propan-2-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-6(2)9-5-8(10(12)13)4-7(3)11-9/h4-6H,1-3H3,(H,12,13) |
InChI 键 |
SEIMFXZJKUTSJY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)C(C)C)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methoxy-5-(2-propenyl)-2-oxabicyclo[3.3.0]octane](/img/structure/B8703829.png)



![Bicyclo[2.2.2]oct-5-ene-2-carbonitrile, 2-chloro-](/img/structure/B8703847.png)
![3-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B8703851.png)






